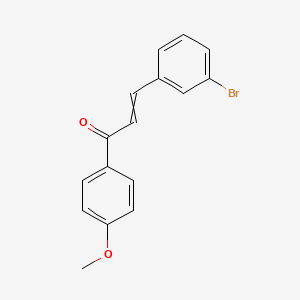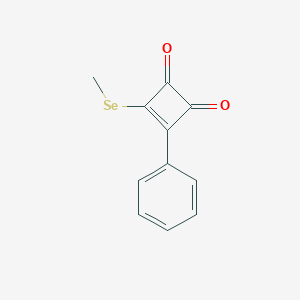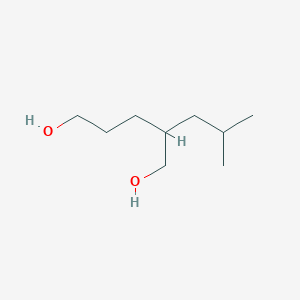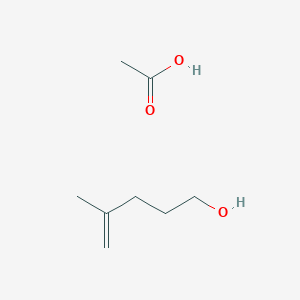![molecular formula C16H20Cl2N2 B14610851 1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole CAS No. 61019-49-6](/img/structure/B14610851.png)
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with heptyl imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cell membranes, altering their permeability and leading to cell death in microbial organisms.
Comparaison Avec Des Composés Similaires
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole can be compared to other similar compounds, such as:
1-[3-(2,4-Dichlorophenyl)hexyl]-1H-imidazole: Similar structure but with a shorter alkyl chain.
1-[3-(2,4-Dichlorophenyl)octyl]-1H-imidazole: Similar structure but with a longer alkyl chain.
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of the dichlorophenyl group and the heptyl chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61019-49-6 |
|---|---|
Formule moléculaire |
C16H20Cl2N2 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
1-[3-(2,4-dichlorophenyl)heptyl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-2-3-4-13(7-9-20-10-8-19-12-20)15-6-5-14(17)11-16(15)18/h5-6,8,10-13H,2-4,7,9H2,1H3 |
Clé InChI |
ZCPUEMAVVMPEAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)



![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)


